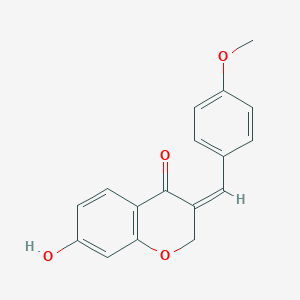

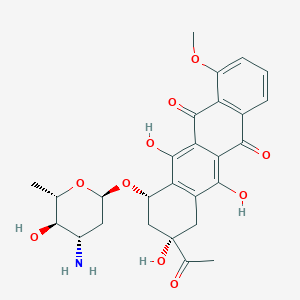

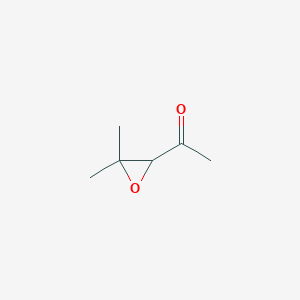

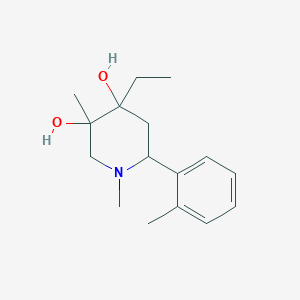

acetate CAS No. 204204-75-1](/img/structure/B138785.png)

Methyl [(3E)-4-(acetylsulfanyl)-3-(2-ethoxy-2-oxoethylidene)piperidin-1-yl](2-chlorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that appears to be related to various piperidine derivatives, which are known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine compounds and their effects, which can provide insight into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step reactions starting from basic precursors such as acetoacetic esters. For example, the synthesis of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives was achieved in three steps, which could be analogous to the synthesis of the compound . The one-pot three-component reaction mentioned in another study, which was used to synthesize (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, could also be relevant to the synthesis of similar piperidine-based compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with the potential for various interactions stabilizing the compound. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate forms H-bonded dimers in the crystal lattice, which are further stabilized by C-H…π and C-H…O interactions . These types of interactions could also be present in the molecular structure of the compound , affecting its stability and reactivity.

Chemical Reactions Analysis

Piperidine derivatives can participate in a range of chemical reactions, often acting as intermediates in the synthesis of heterocyclic systems. For example, the preparation of various heterocyclic compounds such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 5H-thiazolo[3,2-a]pyrimidin-5-one from piperidine-based reagents indicates the versatility of these compounds in chemical synthesis . The compound may similarly be used as a reagent or intermediate in the synthesis of complex heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related studies that piperidine derivatives often exhibit low toxicity and can influence biological systems without psychotropic effects . The metabolic activity of these compounds, as observed in obese rats, suggests that they can affect physiological processes such as food intake and weight gain . The compound may share some of these properties, which could be relevant for its potential applications in pharmacology or as a research chemical.

Scientific Research Applications

Synthesis and Biological Activities : A study by Rameshkumar et al. (2003) discusses the synthesis of similar piperidone derivatives, emphasizing their biological activities, including analgesic, local anaesthetic, and antifungal properties (Rameshkumar et al., 2003).

Neuropharmacological Aspects : Matarrese et al. (2000) studied a compound structurally related to the one , focusing on its potential as a radioligand for dopamine D4 receptors, which is significant in neuropharmacology (Matarrese et al., 2000).

Alkaloid Chemistry : Kesting et al. (2009) explored piperidine and tetrahydropyridine alkaloids, which are structurally related, underscoring their potential in various pharmaceutical applications (Kesting et al., 2009).

Chemical Synthesis Techniques : Magano et al. (2014) and Back et al. (2002) provide insights into the chemical synthesis processes that could be relevant to the synthesis of such compounds, particularly in medicinal chemistry (Magano et al., 2014); (Back et al., 2002).

Corrosion Inhibition Studies : A theoretical study by Zarrouk et al. (2014) highlights the use of quinoxalines, similar in structure, as corrosion inhibitors, suggesting potential industrial applications (Zarrouk et al., 2014).

Drug Impurity Analysis : Kancherla et al. (2018) identified and synthesized impurities in an anti-diabetic drug, which included structurally related piperidinyl compounds, indicating the importance of such compounds in pharmaceutical quality control (Kancherla et al., 2018).

Fungicidal Activity Research : Lv et al. (2015) synthesized oxime ether derivatives containing similar structural elements and evaluated their fungicidal activities, showing potential in agricultural applications (Lv et al., 2015).

properties

IUPAC Name |

methyl 2-[(3E)-4-acetylsulfanyl-3-(2-ethoxy-2-oxoethylidene)piperidin-1-yl]-2-(2-chlorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO5S/c1-4-27-18(24)11-14-12-22(10-9-17(14)28-13(2)23)19(20(25)26-3)15-7-5-6-8-16(15)21/h5-8,11,17,19H,4,9-10,12H2,1-3H3/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXXRJDFMOQMLB-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1SC(=O)C)C(C2=CC=CC=C2Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CN(CCC1SC(=O)C)C(C2=CC=CC=C2Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573004 |

Source

|

| Record name | Methyl [(3E)-4-(acetylsulfanyl)-3-(2-ethoxy-2-oxoethylidene)piperidin-1-yl](2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204204-75-1 |

Source

|

| Record name | Methyl [(3E)-4-(acetylsulfanyl)-3-(2-ethoxy-2-oxoethylidene)piperidin-1-yl](2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

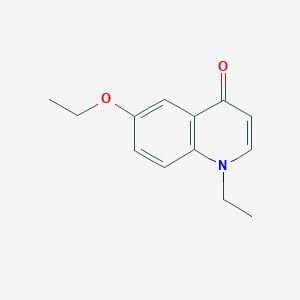

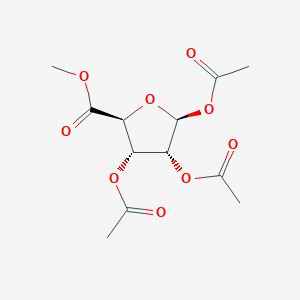

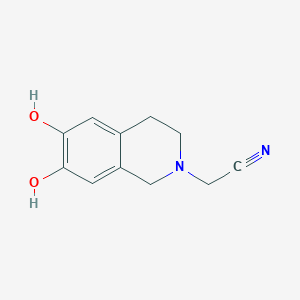

![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)